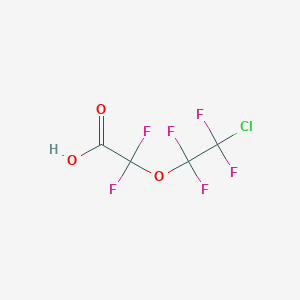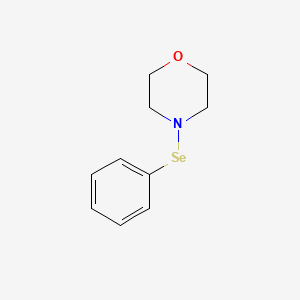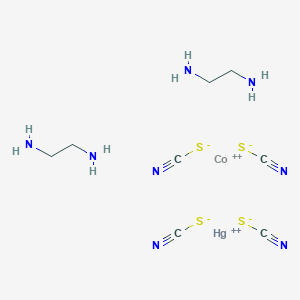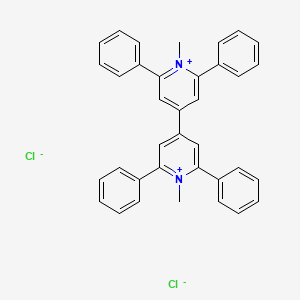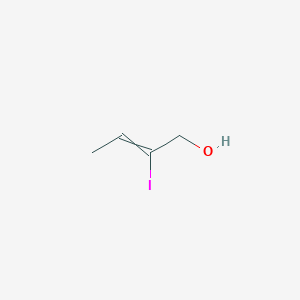
2-Iodobut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodobut-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is an iodinated allylic alcohol, characterized by the presence of both an iodine atom and a hydroxyl group attached to a butene backbone
Méthodes De Préparation
2-Iodobut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reductive amination of aldehydes using sodium borohydride (NaBH4) and 2-iodocrotylamine in methanol at ambient temperature, yielding (Z)-2-iodobut-2-en-1-ol in good yield . Another method involves the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol using in situ generated trimethylsilyl iodide, followed by coupling with Grignard reagents and other nucleophiles .
Analyse Des Réactions Chimiques
2-Iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form non-iodinated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Addition: The double bond in the butene backbone can participate in addition reactions with electrophiles.
Common reagents used in these reactions include sodium borohydride (NaBH4), trimethylsilyl iodide, and Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Iodobut-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodobut-2-en-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.
Comparaison Avec Des Composés Similaires
2-Iodobut-2-en-1-ol can be compared with other similar compounds, such as:
3-Iodobut-3-en-1-ol: Another iodinated allylic alcohol with a different position of the iodine atom.
4-Iodobut-3-en-1-ol: A compound with the iodine atom on the fourth carbon of the butene backbone.
2-Bromobut-2-en-1-ol: A brominated analog with similar reactivity but different halogen properties.
Propriétés
Numéro CAS |
79970-58-4 |
|---|---|
Formule moléculaire |
C4H7IO |
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
2-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
Clé InChI |
DDLMQQZOGHHQBV-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


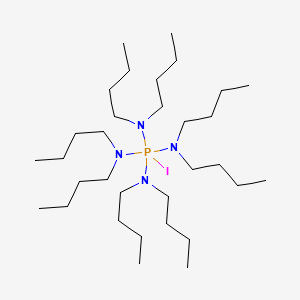

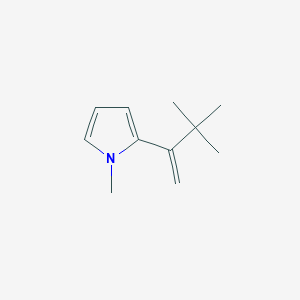
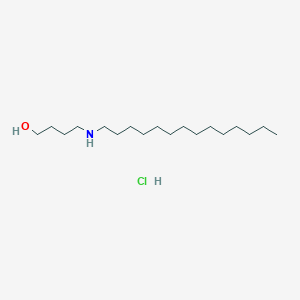

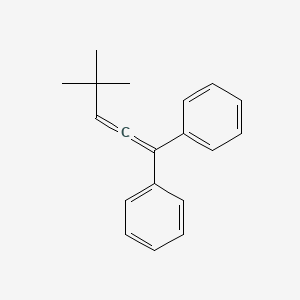
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
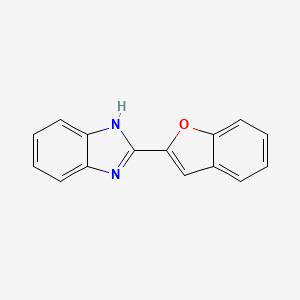
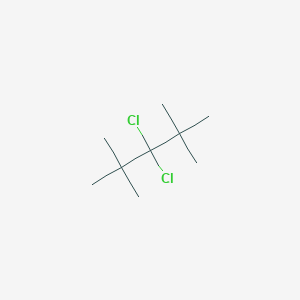
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
